molecular formula C7H8BrN3 B1342365 1-(3-Bromophenyl)guanidine CAS No. 870780-73-7

1-(3-Bromophenyl)guanidine

Cat. No. B1342365
M. Wt: 214.06 g/mol
InChI Key: UPCKPUWKMOWDFJ-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)guanidine” is a chemical compound with the molecular formula C7H8BrN3 . It has a molecular weight of 214.06 g/mol . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of guanidines can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Another method involves the reaction of N-protected S-methylisothioureas .


Molecular Structure Analysis

Guanidine and its derivatives can be presented as molecules consisting of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .


Chemical Reactions Analysis

Guanidine and its derivatives feature both nucleophilic and electrophilic characters . It can be assumed that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .

Scientific Research Applications

Synthesis of Diverse Guanidines

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

Guanidines are used in a one-pot synthesis process to create diverse N,N′-disubstituted guanidines . This process provides efficient access to a variety of guanidines.

Methods of Application

The method involves a sequential one-pot approach towards N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This protocol features a wide substrate scope and mild conditions.

Results or Outcomes

The strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Antimicrobial Guanidyl-Functionalized Polymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Guanidines are used in the development of contact-killing non-leaching antimicrobial guanidyl-functionalized polymers . These polymers exhibit strong antibacterial activity against both Gram-negative and Gram-positive bacteria.

Methods of Application

The method involves synthesizing click-suitable penta-substituted guanidines at room temperature . The guanidine-containing polyurethanes (PU-TMGs) were prepared via a click reaction (copper-catalyzed alkyne-azide [3 + 2] cycloaddition, CuAAC), which was performed either before or after polymerization to incorporate the guanidine .

Results or Outcomes

The guanidine-functionalized polymers exhibited strong contact-killing antibacterial activity. There is around 99.9% killing of S. aureus and 98.0% killing of E. coli when TMG weight percentage content in PU-TMG is around 1% . The covalent conjugation of the guanidine groups to the polymers prevents leaching, reduces cytotoxicity of the materials, and preserves long-term antimicrobial activity .

Guanidine-Based Organocatalysts in Stereoselective Organic Transformation

Specific Scientific Field

Organic Chemistry

Summary of the Application

Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They are used in asymmetric organic transformation reactions.

Methods of Application

The method involves the design and synthesis of newer enantioselective organocatalysts for the enantioselective synthesis . The guanidine group is a crucial part of these organocatalysts.

Results or Outcomes

The guanidine-based organocatalysts have shown high enantioselective catalytic activities in various organic transformation reactions .

Guanidines in Biological Applications

Specific Scientific Field

Biochemistry & Pharmacology

Summary of the Application

Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are also used as synthetic drugs and biocidal agents .

Methods of Application

The method involves the synthesis of guanidines for newer organocatalytic applications . Guanidines are synthesized from amines with protected thiourea .

Results or Outcomes

Guanidines have shown significant biological activities. They are used in the synthesis of biologically active molecules and have potential applications in pharmaceutical science .

Guanidine in Catalysis

Specific Scientific Field

Catalysis & Organic Chemistry

Summary of the Application

Guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Moreover, guanidines also serve as valuable scaffolds in organocatalysis .

Methods of Application

The method involves the synthesis of guanidines for newer organocatalytic applications . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .

Results or Outcomes

This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features a wide substrate scope and mild conditions .

Guanidines in Biologically Active Molecule Synthesis

Specific Scientific Field

Biochemistry & Pharmaceutical Science

Summary of the Application

Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They are used in the synthesis of biologically active molecules .

Methods of Application

The method involves the synthesis of guanidines from amines with protected thiourea .

Safety And Hazards

The safety information for “1-(3-Bromophenyl)guanidine” indicates that it is harmful if swallowed or inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for “1-(3-Bromophenyl)guanidine” are not mentioned in the search results, guanidine derivatives have shown potential in various fields. They are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .

properties

IUPAC Name

2-(3-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKPUWKMOWDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607055
Record name N''-(3-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)guanidine

CAS RN

870780-73-7
Record name N''-(3-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Shaw, DH Grayson, I Rozas - European Journal of Organic …, 2014 - Wiley Online Library
A novel method for the synthesis of aryl‐substituted guanidines in good overall yields is presented; it consists of the acidic cleavage of 2‐(arylamino)‐4,6‐dimethoxypyrimidines, which …

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